H-Gly-gly-gly-gly-ala-OH

Description

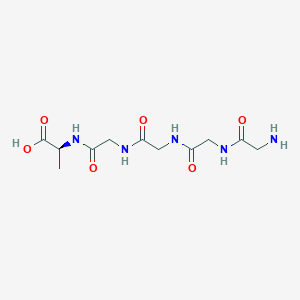

H-Gly-Gly-Gly-Gly-Ala-OH (glycyl-glycyl-glycyl-glycyl-alanine) is a linear pentapeptide composed of four glycine residues followed by a C-terminal alanine. Its molecular formula is C₁₃H₂₁N₅O₆, with a calculated molecular weight of 317.31 g/mol. The sequential glycine backbone confers exceptional conformational flexibility, while the alanine terminus introduces a hydrophobic methyl group.

Propriétés

Formule moléculaire |

C11H19N5O6 |

|---|---|

Poids moléculaire |

317.30 g/mol |

Nom IUPAC |

(2S)-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]propanoic acid |

InChI |

InChI=1S/C11H19N5O6/c1-6(11(21)22)16-10(20)5-15-9(19)4-14-8(18)3-13-7(17)2-12/h6H,2-5,12H2,1H3,(H,13,17)(H,14,18)(H,15,19)(H,16,20)(H,21,22)/t6-/m0/s1 |

Clé InChI |

NXVQLROTKQDHIA-LURJTMIESA-N |

SMILES isomérique |

C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN |

SMILES canonique |

CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de H-Gly-gly-gly-gly-ala-OH implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :

Couplage : Le groupe amine de l'acide aminé entrant réagit avec le groupe carboxyle de la chaîne peptidique croissante.

Déprotection : Élimination des groupes protecteurs des acides aminés pour permettre de nouvelles réactions.

Clivage : Le peptide final est clivé de la résine et purifié.

Les réactifs couramment utilisés en SPPS comprennent le dicyclohexylcarbodiimide (DCC) pour le couplage et l'acide trifluoroacétique (TFA) pour la déprotection .

Méthodes de production industrielle

La production industrielle de peptides comme H-Gly-gly-gly-gly-ala-OH utilise souvent des synthétiseurs peptidiques automatisés, qui rationalisent le processus SPPS. Ces machines peuvent gérer plusieurs cycles de synthèse, garantissant un rendement élevé et une pureté élevée du produit final.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

H-Gly-gly-gly-gly-ala-OH a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme peptide modèle pour étudier la formation et la stabilité des liaisons peptidiques.

Biologie : Sert de substrat pour étudier l'activité enzymatique, en particulier les protéases.

Médecine : Enquête sur son rôle potentiel dans les systèmes de délivrance de médicaments et en tant qu'agent thérapeutique.

Industrie : Utilisé dans le développement de biomatériaux et comme standard dans les techniques analytiques.

Mécanisme d'action

Le mécanisme d'action de H-Gly-gly-gly-gly-ala-OH implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes. Par exemple, en tant que substrat pour les protéases, il se lie au site actif de l'enzyme, où les liaisons peptidiques sont clivées. Cette interaction est cruciale pour comprendre la spécificité et l'activité des enzymes.

Applications De Recherche Scientifique

Structural and Chemical Properties

H-Gly-Gly-Gly-Gly-Ala-OH is characterized by its simple structure, which contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 232.25 g/mol. The presence of multiple glycine residues allows for flexibility in conformation, making it suitable for various biological interactions.

2.1. Antioxidant Properties

Recent studies have highlighted the potential antioxidant properties of peptides like H-Gly-Gly-Gly-Gly-Ala-OH. Antioxidant peptides can mitigate oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms. For instance, research indicates that specific peptide sequences can protect against oxidative damage in cell lines such as Caco-2 and PC12 cells .

2.2. Neuroprotective Effects

Peptides derived from amino acids like glycine and alanine have shown promise in neuroprotection. H-Gly-Gly-Gly-Gly-Ala-OH may exhibit neuroprotective properties by reducing apoptosis in neuronal cells exposed to oxidative stress . This aspect is crucial for developing treatments for neurodegenerative diseases.

3.1. Drug Development

The peptide's structure allows it to serve as a lead compound in drug development, particularly for conditions influenced by oxidative stress and inflammation. Its ability to modulate cellular pathways makes it a candidate for further exploration in pharmacological studies aimed at diseases like Alzheimer's and cardiovascular disorders .

3.2. Nutraceuticals

Due to its antioxidant properties, H-Gly-Gly-Gly-Gly-Ala-OH could be incorporated into nutraceutical formulations aimed at enhancing health and preventing disease through dietary means. Peptides with similar structures have been studied for their potential to improve gut health and overall well-being .

Case Studies

Mécanisme D'action

The mechanism of action of H-Gly-gly-gly-gly-ala-OH involves its interaction with specific molecular targets, such as enzymes. For instance, as a substrate for proteases, it binds to the active site of the enzyme, where peptide bonds are cleaved. This interaction is crucial for understanding enzyme specificity and activity .

Comparaison Avec Des Composés Similaires

Key Properties:

- pKa Values: The terminal carboxyl (COOH) group exhibits a pKa of ~3.17 (similar to Gly-Ala) , and the amino (NH₂) group has a pKa near 7.75 (based on Gly-Gly-Gly-Gly) .

- Structural Features : The absence of side chains in glycine residues allows for unrestricted rotation, making the peptide highly adaptable. The alanine terminus adds minimal steric hindrance but increases hydrophobicity slightly compared to all-glycine sequences.

Shorter Homologous Peptides

Table 1: Comparison with Di- and Tripeptides

Key Observations :

- Shorter peptides (e.g., H-Ala-Gly-Gly-OH) lack the conformational diversity of the pentapeptide but may exhibit faster metabolic clearance.

Peptides with Proline or β-Alanine

Table 2: Structural Variants with Modified Backbones

Key Observations :

- Proline in H-Gly-Gly-Pro-Ala-OH restricts peptide bond rotation, creating kinks or turns , contrasting sharply with the glycine-dominated flexibility of H-Gly-Gly-Gly-Gly-Ala-OH.

- β-Ala-Gly-OH’s extended backbone (due to β-alanine) may enhance metal-binding capacity or stability under physiological conditions .

Hydrophobicity and Charge Profiles

- Hydrophobicity : The alanine terminus in H-Gly-Gly-Gly-Gly-Ala-OH increases hydrophobicity marginally compared to all-glycine peptides (e.g., Gly-Gly-Gly-Gly). However, it remains less hydrophobic than peptides with aromatic (e.g., Tyr in H-Gly-Ala-Tyr-OH) or branched residues (e.g., Ile in H-Ile-Gly-OH ).

- Isoelectric Point (pI) : Estimated pI ≈ 5.46 (average of COOH pKa ~3.17 and NH₂ pKa ~7.75), similar to Gly-Gly-Gly-Gly (pI ≈ 5.40) . This contrasts with histidine-containing peptides (e.g., H-His-Gly-Gly-OH ), where the imidazole group (pKa ~6.0) lowers the pI.

Activité Biologique

H-Gly-gly-gly-gly-ala-OH, commonly referred to as glycylglycylglycylalanine, is a pentapeptide composed of five amino acids: four glycine (Gly) residues and one alanine (Ala) residue. This compound has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of H-Gly-gly-gly-gly-ala-OH, including its structural characteristics, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₁₃N₃O₄

- Molecular Weight : 203.196 g/mol

- CAS Number : 19729-30-7

- Density : 1.314 g/cm³

- Boiling Point : 604.6°C at 760 mmHg

The structure of H-Gly-gly-gly-gly-ala-OH features a linear arrangement of amino acids, which influences its conformational properties and biological interactions. The presence of multiple glycine residues contributes to flexibility, while the alanine residue may introduce hydrophobic interactions that are critical for biological activity.

Conformational Analysis

Research indicates that glycine residues exhibit unique conformational propensities compared to other amino acids. For instance, in peptide sequences containing glycine, there is a significant tendency to adopt turns and flexible structures, which can enhance their biological functions .

H-Gly-gly-gly-gly-ala-OH is considered a biologically active peptide with several potential mechanisms:

- Cell Signaling Modulation : Peptides like H-Gly-gly-gly-gly-ala-OH can influence various signaling pathways, including those related to inflammation and immune responses.

- Antioxidant Properties : Some studies suggest that peptides may exhibit antioxidant activity, thereby protecting cells from oxidative stress.

- Neuroprotective Effects : There is emerging evidence that certain peptide sequences can modulate neuronal signaling pathways, potentially offering protective effects against neurodegenerative diseases .

Study on Antioxidant Activity

A study published in the Journal of Nutritional Biochemistry demonstrated that peptides derived from glycine-rich sequences exhibited significant antioxidant activity in vitro. The research indicated that these peptides could scavenge free radicals effectively, which is crucial for reducing oxidative damage in cells .

Neuroprotective Effects

Another investigation focused on the neuroprotective potential of H-Gly-gly-gly-gly-ala-OH in models of neurodegeneration. The results showed that administration of this peptide reduced neuronal apoptosis and improved cognitive function in rodent models subjected to oxidative stress .

Comparative Analysis with Related Peptides

| Peptide Name | Molecular Weight | Biological Activity |

|---|---|---|

| H-Gly-Gly-Ala-OH | 132.118 g/mol | Anti-inflammatory, antioxidant |

| H-Gly-Gly-Gly-Ala-OH | 203.196 g/mol | Neuroprotective |

The comparative analysis highlights the distinct biological activities associated with different peptide structures. While shorter peptides like H-Gly-Gly-Ala-OH exhibit notable anti-inflammatory properties, H-Gly-gly-gly-gly-ala-OH shows promise in neuroprotection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.